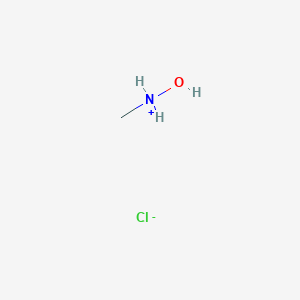
pyrrhocoricin protein, Pyrrhocoris apterus
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pyrrhocoricin protein, Pyrrhocoris apterus is a 20-residue long antimicrobial peptide derived from the firebug Pyrrhocoris apterus . It is primarily active against Gram-negative bacteria and is characterized by its proline-rich structure with proline-arginine repeats and a critical threonine residue required for activity through O-glycosylation . This compound binds to the bacterial protein DnaK, inhibiting cell machinery and replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
pyrrhocoricin protein, Pyrrhocoris apterus can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides . The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The critical threonine residue is incorporated through O-glycosylation to ensure the peptide’s activity .
Industrial Production Methods
Industrial production of pyrrhocoricin involves optimizing the SPPS process to achieve high yields and purity. This includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The peptide can also be produced recombinantly using engineered microorganisms, which express the peptide and facilitate its extraction and purification .
Analyse Chemischer Reaktionen
Types of Reactions
pyrrhocoricin protein, Pyrrhocoris apterus undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Substitution: Amino acid residues in pyrrhocoricin can be substituted to enhance its activity or stability.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized pyrrhocoricin with disulfide bonds, reduced pyrrhocoricin with free thiol groups, and substituted pyrrhocoricin with modified amino acid residues .
Wissenschaftliche Forschungsanwendungen
pyrrhocoricin protein, Pyrrhocoris apterus has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in innate immunity and its interactions with bacterial proteins.
Medicine: Explored as a potential therapeutic agent for treating infections caused by Gram-negative bacteria.
Industry: Utilized in the development of antimicrobial coatings and materials.
Wirkmechanismus
pyrrhocoricin protein, Pyrrhocoris apterus exerts its effects by binding to the bacterial protein DnaK, a chaperone involved in protein folding . This binding inhibits the ATPase activity of DnaK, preventing chaperone-assisted protein folding and leading to bacterial cell death . The peptide also binds to bacterial ribosomes, inhibiting protein translation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abaecin: Similar to pyrrhocoricin, it binds to bacterial ribosomes and inhibits protein translation.
Bac7: A proline-rich peptide that binds to bacterial ribosomes and inhibits protein synthesis.
Uniqueness of pyrrhocoricin protein, Pyrrhocoris apterus
This compound is unique due to its specific binding to DnaK and its ability to inhibit both protein folding and translation . Its proline-rich structure and critical threonine residue also distinguish it from other antimicrobial peptides .
Eigenschaften
CAS-Nummer |
156548-23-1 |
|---|---|
Molekularformel |
C113H179N33O34 |
Molekulargewicht |
2543.8 g/mol |
IUPAC-Name |
(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-3-[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2R)-2-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]oxycarbonyl-2-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C113H179N33O34/c1-9-57(6)85(119)101(170)138-69(47-60-28-32-62(150)33-29-60)93(162)137-71(49-80(116)152)94(163)133-66(21-12-38-126-110(120)121)92(161)140-73(50-81(117)153)107(176)180-109(177)113(90(159)75-24-15-41-142(75)103(172)67(22-13-39-127-111(122)123)134-98(167)76-25-16-42-143(76)102(171)64(115)46-55(2)3)36-19-45-146(113)104(173)68(23-14-40-128-112(124)125)135-99(168)77-26-17-43-144(77)105(174)78-27-18-44-145(78)106(175)86(58(7)178-108-87(130-59(8)149)89(158)88(157)79(54-148)179-108)141-96(165)70(48-61-30-34-63(151)35-31-61)136-97(166)74(53-147)131-82(154)52-129-91(160)65(20-10-11-37-114)132-95(164)72(51-83(155)156)139-100(169)84(118)56(4)5/h28-35,55-58,64-79,84-89,108,147-148,150-151,157-158H,9-27,36-54,114-115,118-119H2,1-8H3,(H2,116,152)(H2,117,153)(H,129,160)(H,130,149)(H,131,154)(H,132,164)(H,133,163)(H,134,167)(H,135,168)(H,136,166)(H,137,162)(H,138,170)(H,139,169)(H,140,161)(H,141,165)(H,155,156)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t57-,58+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79+,84-,85-,86-,87+,88-,89+,108?,113+/m0/s1 |
InChI-Schlüssel |
UWTNKIQOJMCYQD-WWVPZDBJSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)OC(=O)C2(CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C(C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N)C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CC(C)C)N)N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)OC(=O)[C@@]2(CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H]([C@@H](C)OC5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)NC(=O)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N)C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(C)C)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)OC(=O)C2(CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C(C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N)C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CC(C)C)N)N |
Synonyme |
pyrrhocoricin pyrrhocoricin protein, Pyrrhocoris apterus pyrrhocoricin, Pyrrhocoris apterus |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B140662.png)
![(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B140666.png)


![(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B140673.png)





![(S)-N-[2-[(3-Hydroxypropyl)amino]-1-methylethyl]-4-methyl-benzenesulfonamide](/img/structure/B140685.png)


